Nitrofurantoin [monohydrate]
Description
Molecular Formula and Systematic Nomenclature
Nitrofurantoin monohydrate is a crystalline hydrate form of the antibacterial agent nitrofurantoin. Its molecular formula is C₈H₈N₄O₆ , representing the parent nitrofurantoin molecule (C₈H₆N₄O₅) combined with one water molecule (H₂O). The systematic IUPAC name is 1-[(E)-[(5-nitrofuran-2-yl)methylidene]amino]imidazolidine-2,4-dione monohydrate , reflecting its structural features:
- A nitrofuran ring substituted with a nitro group at the 5-position.
- A methylideneamino group bridging the nitrofuran and imidazolidinedione moieties.
- A monohydrate designation due to the inclusion of one water molecule in the crystal lattice.
Table 1: Molecular descriptors of nitrofurantoin monohydrate
| Property | Value |
|---|---|
| Molecular weight | 256.17 g/mol |
| Exact mass | 256.044383994 g/mol |
| Degree of unsaturation | 7 |
Crystallographic Data and Unit Cell Parameters
Nitrofurantoin monohydrate crystallizes in the monoclinic crystal system with space group P2₁/n (No. 14). The unit cell parameters are:
Table 2: Crystallographic parameters
| Parameter | Value |
|---|---|
| a (Å) | 7.92 |
| b (Å) | 12.34 |
| c (Å) | 13.67 |
| α (°) | 90 |
| β (°) | 97.5 |
| γ (°) | 90 |
| Volume (ų) | 1,328.6 |
| Z (unit cells) | 4 |
The asymmetric unit contains one nitrofurantoin molecule, one 4-aminopyridine counterion (in salt forms), and one water molecule. The monohydrate structure exhibits a twisted conformation (Conformer II), where the nitrofuran moiety is rotated 180° relative to the imidazolidinedione ring.
Hydrogen Bonding Networks in the Monohydrate Structure
The crystal stability arises from an intricate hydrogen-bonding network:
- N–H···O interactions between the imidazolidinedione amine (N12–H1) and the nitro group (O15) of adjacent molecules (2.89 Å).
- O–H···O bonds involving the water molecule (O21), which bridges four nitrofurantoin chains:
- C–H···O interactions between the furan ring and carbonyl groups (3.12–3.24 Å).
Table 3: Key hydrogen bond lengths
| Donor–Acceptor | Distance (Å) |
|---|---|
| N12–H1···N1 | 2.89 |
| O21–H20···O2 | 2.76 |
| O21–H21···O2 | 2.81 |
| C9–H9···O4 | 3.12 |
This network classifies nitrofurantoin monohydrate as an isolated site hydrate , where water molecules occupy discrete pockets rather than forming extended channels.
Comparative Analysis of Anhydrous vs. Hydrated Polymorphs
Nitrofurantoin exhibits multiple solid forms, with distinct properties:
Table 4: Polymorph comparison
| Property | Monohydrate | Anhydrous β-form | Tetrahydrate |
|---|---|---|---|
| Crystal system | Monoclinic | Triclinic | Monoclinic |
| Space group | P2₁/n | P1̄ | C2/c |
| Density (g/cm³) | 1.81 | 1.68 | 1.59 |
| Thermal stability | Up to 124°C | Up to 230°C | Up to 60°C |
| Water role | Isolated site | – | Channel structure |
| Solubility (pH 7.4) | 0.194 mg/mL | 0.327 mg/mL | 0.401 mg/mL |
Key differences:
- Thermal behavior : The monohydrate dehydrates at 124–180°C, forming amorphous anhydrate, while the tetrahydrate loses water at 60°C.
- Dissolution : The tetrahydrate exhibits faster dissolution (tₘₐₓ = 40 min) than the monohydrate (tₘₐₓ = 90 min) due to channel-type water facilitating disintegration.
- Stability : The monohydrate’s isolated water sites confer higher kinetic stability compared to the tetrahydrate’s labile channel structure.
Properties
Molecular Formula |
C8H8N4O6 |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate |
InChI |
InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3-; |
InChI Key |
NHBPVLAHAVEISO-WPUSIDMCSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].O |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Scientific Research Applications
Indications
The primary indications for nitrofurantoin monohydrate include:
- Uncomplicated Urinary Tract Infections : It is the first-line treatment for uncomplicated cystitis due to its efficacy and safety profile .
- Prophylaxis : Nitrofurantoin is also used for the prevention of recurrent UTIs, particularly in patients with a history of frequent infections .
Clinical Efficacy
Recent guidelines have reaffirmed the use of nitrofurantoin as a first-line agent for uncomplicated UTIs due to rising resistance rates to other antibiotics. Its ability to concentrate in the urine while maintaining low serum levels minimizes systemic side effects and preserves gut flora .
Case Studies
-
Nitrofurantoin-Induced Pancreatitis :
- A case study reported an 89-year-old female who developed pancreatitis shortly after starting nitrofurantoin therapy. Symptoms resolved rapidly upon discontinuation of the drug, suggesting a direct link between nitrofurantoin use and pancreatitis .
- Similar cases have been documented, highlighting rare but significant adverse effects associated with nitrofurantoin .
- Long-Term Use in Elderly Patients :
Pharmacokinetics
Nitrofurantoin is rapidly absorbed from the gastrointestinal tract, with peak urinary concentrations achieved within hours after oral administration. Its pharmacokinetic properties include:
- Bioavailability : Approximately 94% with food; 87% when fasting.
- Excretion : About 34% to 47% of the dose is excreted unchanged in urine .
Safety Profile
While generally safe, nitrofurantoin can cause adverse effects, particularly in certain populations:
- Contraindications : It is contraindicated in patients with significant renal impairment due to the risk of accumulation and toxicity.
- Adverse Reactions : Common adverse reactions include gastrointestinal disturbances, pulmonary reactions, and rare instances of hepatotoxicity or neuropathy .
Comparative Efficacy
| Antibiotic | Indication | Efficacy Rate | Side Effects |
|---|---|---|---|
| Nitrofurantoin | Uncomplicated UTIs | High | Rare pulmonary toxicity |
| Trimethoprim-Sulfamethoxazole | Uncomplicated UTIs | Moderate | Rash, gastrointestinal issues |
| Fosfomycin | Uncomplicated UTIs | Moderate | Diarrhea, headache |
Q & A
Basic Research Questions
Q. How do the physicochemical properties of nitrofurantoin anhydrate and monohydrate influence their dissolution behavior?
- Methodological Answer : The anhydrate form exhibits higher solubility but undergoes solution-mediated phase transformation (SMPT) to the less soluble monohydrate during dissolution, reducing bioavailability. Key methods to study this include:
- Dissolution Testing : USP Apparatus 2 (paddle method) in buffer media (pH 7.5) to simulate physiological conditions .
- Solid-State Characterization : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to distinguish crystalline forms .
- Hot-Stage Microscopy (HSM) : Visualizes nucleation and growth of monohydrate crystals during dehydration .
Q. What experimental approaches are used to assess the stability of nitrofurantoin monohydrate under varying humidity and temperature conditions?
- Methodological Answer : Stability studies employ:
- Thermogravimetric Analysis (TGA) : Quantifies weight loss during dehydration and identifies critical humidity thresholds .
- Variable-Temperature XRPD (VT-XRPD) : Tracks structural changes (e.g., conversion to anhydrate β-form) in real-time .
- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity and hydrate-anhydrate phase transitions .
Q. How can researchers mitigate the phase transformation of nitrofurantoin anhydrate to monohydrate during formulation?
- Methodological Answer : Polymer additives inhibit SMPT by:
- Surface Adsorption : Polymers like hydroxypropyl methylcellulose (HPMC) and polyvinyl pyrrolidone (PVP K30) adsorb onto crystal surfaces, blocking water access .
- Rheological Modification : High-viscosity polymers (e.g., HPMC) slow diffusion of dissolved anhydrate molecules, delaying nucleation .
- Co-Crystallization : Co-formers (e.g., melamine) alter crystal packing to stabilize the anhydrate .
Advanced Research Questions
Q. What kinetic models best describe the dehydration mechanism of nitrofurantoin monohydrate, and how are they validated experimentally?
- Methodological Answer :
- Model-Free Analysis : Uses isothermal TGA data to calculate activation energy without assuming a reaction mechanism .
- Avrami-Erofeyev Models (A3/A4) : Fit nucleation-growth kinetics observed via HSM, where dehydration initiates randomly and progresses via coalescence .
- Validation : Cross-referencing kinetic parameters with VT-XRPD and Raman spectroscopy confirms the formation of anhydrate β-form .
Q. How do solvent-mediated phase transformations of nitrofurantoin during dissolution impact bioavailability predictions?
- Methodological Answer :
- In Situ Raman Spectroscopy : Tracks solid-state changes in real-time during dissolution testing .
- UV-Vis Spectrophotometry : Correlates dissolution rate reduction with monohydrate formation .
- Computational Modeling : Combines phase transformation kinetics with pharmacokinetic models to predict absorption delays .
Q. What role do polymer-polymer and polymer-drug interactions play in modifying nitrofurantoin crystal morphology during crystallization?
- Methodological Answer :
- H-Bonding Analysis : Fourier-transform infrared (FTIR) spectroscopy identifies interactions between polymer hydroxyl groups and nitrofurantoin’s carbonyl moieties .
- Morphological Control : Polymers like ethyl(hydroxyethyl) cellulose (EHEC) induce dendritic crystal growth by altering interfacial energy .
- Crystal Structure Prediction (CSP) : Molecular dynamics simulations predict polymer effects on crystal habit .
Q. How does pH influence the thermodynamic stability of nitrofurantoin monohydrate in aqueous media?
- Methodological Answer :
- Solubility-Product Analysis : Measures apparent solubility of monohydrate across pH 2.0–7.4 to determine thermodynamic favorability .
- Sublimation Calorimetry : Quantifies enthalpy changes during hydrate dissociation, revealing pH-dependent stability .
- Degradation Pathway Mapping : High-performance liquid chromatography (HPLC) identifies degradation products under acidic conditions .
Data Contradictions and Resolution
Q. Discrepancies in reported dissolution rates of nitrofurantoin anhydrate: How to address variability in experimental data?
- Resolution Strategy :
- Excipient Interference : Microcrystalline cellulose accelerates SMPT by absorbing water, altering dissolution profiles .
- Standardized Protocols : Adhere to USP Test 3 (dual-stage dissolution in acid and buffer media) to ensure reproducibility .
- Particle Size Control : Laser diffraction ensures consistent anhydrate particle size distribution, reducing data variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
